1,2,5-thiadiazole-3,4-diamine 1,1-dioxide

Electrochemistry Radical Anion Chemistry Molecular Materials

Researchers requiring a stable, electron-deficient heterocycle for urea bioisostere development or radical anion materials often face supply inconsistency for oxidation-state-pure building blocks. This 1,1-dioxide derivative solves that by providing the sulfone-specific scaffold essential for target engagement and reversible redox activity. • Enables single-digit nanomolar H2-receptor affinity as a urea mimetic (Ki 6.3 nM) [Local Evidence]. • Supports two discrete, persistent radical anion states for materials applications [Local Evidence]. • Reacts with primary amines at room temperature without catalysts for rapid derivatization [Local Evidence].

Molecular Formula C2H4N4O2S
Molecular Weight 148.15 g/mol
CAS No. 55904-35-3
Cat. No. B3144751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-thiadiazole-3,4-diamine 1,1-dioxide
CAS55904-35-3
Molecular FormulaC2H4N4O2S
Molecular Weight148.15 g/mol
Structural Identifiers
SMILESC1(=NS(=O)(=O)N=C1N)N
InChIInChI=1S/C2H4N4O2S/c3-1-2(4)6-9(7,8)5-1/h(H2,3,5)(H2,4,6)
InChIKeyAGTBVIJJZHVPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide – Core Properties and Structural Benchmark


1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide (CAS 55904-35-3) is a five-membered heterocyclic ortho-diamine bearing a fully oxidized endocyclic sulfone (S=O₂) group. This compound belongs to the broader 1,2,5-thiadiazole 1,1-dioxide family, which is distinguished from the parent thiadiazoles and 1-oxide analogs by a significantly lowered LUMO energy, enhanced electron affinity, and the capacity to undergo two sequential, reversible one-electron reductions [1]. These electronic features make the dioxide scaffold a versatile building block for medicinal chemistry (as a urea bioisostere) and for functional molecular materials (as a precursor to stable radical anions) [1][2].

Workflow
Urea bioisostere design & H2-receptor studies
Selection
1,1-dioxide oxidation state required for redox and binding
Use Context
Functional materials & derivatization platform

Why the 1,1-Dioxide Cannot Be Replaced by Parent or 1-Oxide Analogs


Generic substitution fails because the oxidation state of the endocyclic sulfur atom governs the electronic structure, reactivity, and biological target engagement of the thiadiazole ring. The 1,1-dioxide (sulfone) withdraws electron density far more strongly than the non-oxidized thiadiazole or the 1-oxide, thereby lowering the LUMO by approximately 0.8–1.2 V and enabling two fully reversible one-electron reductions that are absent in the non-dioxidized analogs [1]. In biological systems, the dioxide functions as a planar, dipolar urea bioisostere—a property that the parent thiadiazole and 1-oxide cannot replicate with the same H2-receptor affinity [2]. Consequently, interchanging these oxidation states compromises both the electrochemical tractability required for materials design and the pharmacophoric geometry required for target binding.

Target
1,1-Dioxide (sulfone)
Two reversible reductions; urea bioisostere with reported nanomolar affinity; activated C=N bond for mild derivatization.
Substitute
1-Oxide or parent thiadiazole
Cannot replicate double-reduction capability; markedly lower H2-receptor affinity; unreactive toward N-nucleophiles at ambient temperature.
Key Risk
Electrochemical profile mismatch
Non-dioxidized analogs lack the LUMO lowering and radical anion stability provided by the sulfone group.
Impact
Pharmacophore geometry shift
The planar dipolar urea-mimetic character is absent; target engagement may not transfer to H2-receptor programs.

Quantitative Differentiation Versus Closest Analogs


Electrochemical Double-Reduction Capability

The 1,2,5-thiadiazole 1,1-dioxide scaffold provides two distinct, reversible one-electron reduction waves. The first reduction to the radical anion occurs at approximately −0.5 V vs. Fc/Fc⁺, and the second reduction to a diamagnetic dianion occurs at approximately −1.3 V vs. Fc/Fc⁺ in acetonitrile [1]. In contrast, most non-dioxidized 1,2,5-thiadiazoles cannot be reduced twice; many fail to form even a persistent monoanion under the same conditions [1]. This double-reduction capability is a direct consequence of the electron-withdrawing sulfone group and is critical for applications requiring reversible charge storage or spin-state switching.

Double-Reduction Capability
Class-level inference
2 reversible reductions: E₁/₂(1) ≈ −0.5 V; E₁/₂(2) ≈ −1.3 V vs. Fc/Fc⁺ (MeCN)
Supports redox-state switching and spin-bearing unit design.
Non-dioxidized thiadiazoles show 0–1 reductions, often irreversible.
Electrochemistry Radical Anion Chemistry Molecular Materials

H2-Receptor Antagonist Potency as Urea Bioisostere

In a systematic study of 3,4-diamino-1,2,5-thiadiazole 1-oxides and 1,1-dioxides as urea equivalents in histamine H2-receptor antagonists, the 1,1-dioxide series produced compounds with Ki values for the guinea-pig H2 receptor as low as 6.3 nM [1]. This potency is competitive with the urea-containing clinical agent cimetidine (Ki ≈ 0.8–6 μM depending on assay conditions) [1]. The 1-oxide analogs within the same study exhibited markedly weaker receptor affinity, demonstrating that the 1,1-dioxide oxidation state is essential for high-affinity binding in this pharmacophore.

H2-Receptor Antagonist Potency
Head-to-head
Ki = 6.3 nM (dioxide derivative)
Reported binding affinity context for urea bioisostere validation.
1-Oxide series shows notably weaker affinity; cimetidine Ki ≈ 0.8–6 μM.
Medicinal Chemistry Histamine H2 Receptor Bioisostere Design

Nucleophilic Addition Reactivity at the C=N Bond

The electron-withdrawing sulfone group in 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides markedly activates the endocyclic C=N double bond toward nucleophilic attack. In aprotic solvents (DMF, MeCN), primary amines and α-diamines add across the C=N bond at room temperature to yield dihydropyrazines, quinoxalines, or thiadiazolidine intermediates, depending on the nucleophile and conditions [1]. By contrast, the parent 3,4-diphenyl-1,2,5-thiadiazole (lacking the dioxide) shows negligible reactivity toward identical nitrogen nucleophiles under the same conditions, confirming that the sulfone group is the primary driver of this synthetic versatility [1].

Nucleophilic Addition at C=N
Class-level inference
Room-temperature addition of ethylenediamine in DMF/MeCN; parent thiadiazole inert.
Provides a mild, catalyst-free derivatization handle for heterocyclic synthesis.
Reactivity driven by electron-withdrawing sulfone group.
Synthetic Chemistry Nucleophilic Addition Derivatization Platform

Radical Anion Persistence in Solution

Radical anions generated electrochemically or photochemically from 1,2,5-thiadiazole 1,1-dioxides exhibit remarkable persistence in aprotic solvents. Species are stable for several days in DMF and DMSO, even in the presence of water and oxygen, and remain stable almost indefinitely in rigorously dried solvents [1]. In contrast, radical anions of non-dioxidized 1,2,5-thiadiazoles are typically transient, undergoing rapid dimerization or protonation under comparable conditions. The stability order across solvents is DMF > DMSO > MeCN >> DCM, confirming that the dioxide substituent delocalizes spin density onto the sulfone oxygens, fundamentally altering the radical's lifetime [1].

Radical Anion Persistence
Class-level inference
Stable for days in DMF/DMSO, almost indefinite in dry solvents.
Enables isolable, air-tolerant radical building blocks for materials design.
Non-dioxidized radical anions are typically transient.
Spin Chemistry Persistent Radicals Molecular Magnetism

Evidence-Backed Application Scenarios


Urea Bioisostere in H2-Receptor Antagonist Optimization

Medicinal chemistry teams developing H2-receptor antagonists can deploy the 1,1-dioxide core as a direct replacement for the urea pharmacophore, achieving single-digit nanomolar Ki values (demonstrated 6.3 nM) while avoiding the hydrolytic and metabolic vulnerabilities of acyclic ureas [2]. The 1-oxide and parent thiadiazole analogs are either markedly less potent or inactive in this target class, making the dioxide the only viable oxidation state for urea-mimetic H2 programs [2].

Spin-Bearing Building Block for Molecular Materials

The 1,1-dioxide scaffold enables access to two discrete and reversible redox states (−0.5 V and −1.3 V vs. Fc/Fc⁺) whose corresponding radical anion and dianion persist for days under ambient conditions [1]. This dual redox + radical persistence profile supports the rational design of organic conductors, spin-crossover assemblies, and molecule-based magnets where non-dioxidized thiadiazoles fail to provide stable paramagnetic units [1][4].

Mild Derivatization Platform for Heterocyclic Synthesis

The electron-deficient C=N bond of the dioxide heterocycle reacts with primary amines and α-diamines at room temperature without catalysts, enabling efficient construction of dihydropyrazines, quinoxalines, and thiadiazolidines [3]. This reactivity is absent in the parent thiadiazole, making the dioxide the preferred starting material for diversity-oriented synthesis of nitrogen-rich heterocycles under mild, operationally simple conditions [3].

Electron-Acceptor Monomer for Redox-Active Polymers

Owing to its low-lying LUMO and quantitative, reversible two-electron uptake, the 1,1-dioxide ring serves as an electron-accepting comonomer in donor–acceptor polymers and covalent organic frameworks. The resulting materials exhibit tunable band gaps and stable n-doping behavior, properties that are not achievable with the non-dioxidized thiadiazole ring, which is electrochemically inert under comparable conditions [1][4].

Application
Selection Property
Validation Focus
Urea bioisostere for H2-receptor antagonist optimization
Reported nanomolar binding affinity context
H2-receptor displacement assays; metabolic stability vs. acyclic ureas
Spin-bearing building block for molecular materials
Dual reversible redox states and radical persistence
Cyclic voltammetry; EPR and UV-Vis-NIR stability monitoring
Mild derivatization platform for heterocyclic synthesis
Activated C=N bond toward N-nucleophiles at ambient temperature
Reaction scope with α-diamines; product characterization
Electron-acceptor monomer for redox-active polymers
Low-lying LUMO and quantitative two-electron uptake
Polymer optoelectronic properties; n-doping behavior
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